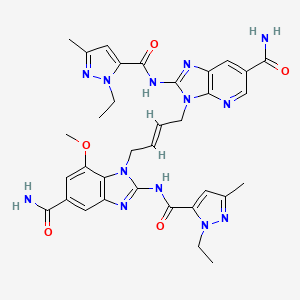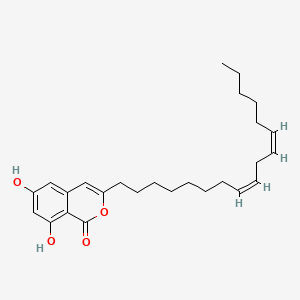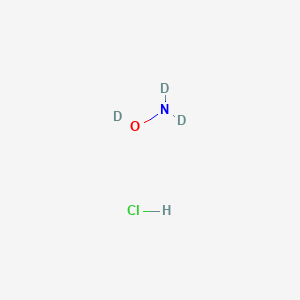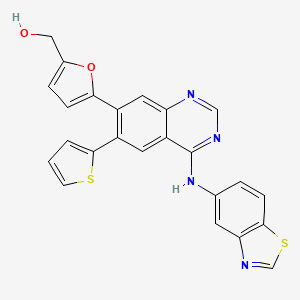![molecular formula C41H49Cl4N3O18 B12391135 2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12391135.png)
2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure and properties, making it a subject of interest in chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloroacetic acid involves the chlorination of acetic acid. The process typically requires the use of chlorine gas and a catalyst, such as iron or ferric chloride, under controlled temperature and pressure conditions. The reaction can be represented as follows:
CH3COOH+Cl2→Cl2CHCOOH+HCl
For the synthesis of the more complex compound, [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate, a multi-step synthesis is required. This involves the protection and deprotection of functional groups, selective oxidation and reduction reactions, and the use of various coupling agents to form the desired bonds.
Industrial Production Methods
Industrial production of 2,2-dichloroacetic acid is typically carried out in large-scale reactors where acetic acid is continuously chlorinated. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and chlorine concentration. The product is then purified through distillation or crystallization.
化学反応の分析
Types of Reactions
2,2-Dichloroacetic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: It can be reduced to form monochloroacetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like hydroxide ions (OH^-), amines, or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Trichloroacetic acid.
Reduction: Monochloroacetic acid.
Substitution: Various substituted acetic acids depending on the nucleophile used.
科学的研究の応用
2,2-Dichloroacetic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: Studied for its effects on cellular metabolism and potential therapeutic applications.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit certain metabolic pathways in cancer cells.
Industry: Used in the production of various chemicals and as a solvent in polymer chemistry.
作用機序
The mechanism of action of 2,2-dichloroacetic acid involves its interaction with cellular enzymes and metabolic pathways. It is known to inhibit the enzyme pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased conversion of pyruvate to acetyl-CoA, enhancing the oxidative metabolism of glucose in cells. This mechanism is particularly relevant in cancer research, where the compound is studied for its potential to disrupt the altered metabolism of cancer cells.
類似化合物との比較
2,2-Dichloroacetic acid is part of the chloroacetic acids family, which includes:
Chloroacetic acid: A simpler compound with one chlorine atom.
Trichloroacetic acid: A more heavily chlorinated compound with three chlorine atoms.
Difluoroacetic acid: A similar compound with fluorine atoms instead of chlorine.
Uniqueness
2,2-Dichloroacetic acid is unique due to its intermediate level of chlorination, which imparts specific chemical properties such as acidity and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a compound of significant interest.
特性
分子式 |
C41H49Cl4N3O18 |
|---|---|
分子量 |
1013.6 g/mol |
IUPAC名 |
2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C37H45N3O14.2C2H2Cl2O2/c1-17-33-20(40-11-12-50-35(49-5)34(40)54-33)13-24(52-17)53-22-15-37(47,23(41)16-51-36(46)39(3)10-9-38-2)14-19-26(22)32(45)28-27(30(19)43)29(42)18-7-6-8-21(48-4)25(18)31(28)44;2*3-1(4)2(5)6/h6-8,17,20,22,24,33-35,38,43,45,47H,9-16H2,1-5H3;2*1H,(H,5,6)/t17-,20-,22-,24-,33+,34+,35-,37-;;/m0../s1 |
InChIキー |
QKHFWHVFMDBPQW-YWAILISVSA-N |
異性体SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCNC)O)N7CCO[C@@H]([C@H]7O2)OC.C(C(=O)O)(Cl)Cl.C(C(=O)O)(Cl)Cl |
正規SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCNC)O)N7CCOC(C7O2)OC.C(C(=O)O)(Cl)Cl.C(C(=O)O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)
![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)



![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)



![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12391127.png)


